molecular formula C9H6BrNO2 B1527665 5-Bromo-2-(cyanomethyl)benzoic acid CAS No. 942935-79-7

5-Bromo-2-(cyanomethyl)benzoic acid

Cat. No. B1527665
CAS RN: 942935-79-7
M. Wt: 240.05 g/mol
InChI Key: VALHJXKXJMDQTK-UHFFFAOYSA-N
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Description

“5-Bromo-2-(cyanomethyl)benzoic acid” is a chemical compound with the CAS Number: 942935-79-7 . It has a molecular weight of 240.06 .


Molecular Structure Analysis

The IUPAC Name of the compound is 5-bromo-2-(cyanomethyl)benzoic acid . The InChI Code is 1S/C9H6BrNO2/c10-7-2-1-6(3-4-11)8(5-7)9(12)13/h1-2,5H,3H2,(H,12,13) .

Scientific Research Applications

Synthesis and Characterization

  • Studies have shown the synthesis of complex ligands and metal complexes using derivatives of bromo-benzoic acid. For example, the synthesis of a Cd(II) complex derived from an azo ligand incorporating 5-bromo-thiazolyl showcases the role of such compounds in developing materials with potential antifungal and antibacterial properties (Jaber et al., 2021).

Catalysis and Organic Reactions

  • Palladium acetate-catalyzed cyclization reactions of 2,3-allenoic acids in the presence of allenes, leading to the efficient synthesis of furanone derivatives, demonstrate the utility of bromo-benzoic acid derivatives in organic synthesis to create structurally complex and functionally diverse molecules (Gu et al., 2007).

Supramolecular Chemistry

  • The study of 2D self-assembled nanostructures at the liquid-solid interface facilitated by molecules like 5-bromo-2-hexadecyloxy-benzoic acid (5-BHBA) provides insights into the roles of halogen and hydrogen bonding in forming complex nanoarchitectures, which are crucial for the development of nanomaterials and nanotechnology applications (Wu et al., 2017).

Industrial Scale-Up and Manufacturing

  • Research on scaling up the synthesis of key intermediates for SGLT2 inhibitors, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, illustrates the practical applications of bromo-benzoic acid derivatives in the pharmaceutical industry, highlighting the efficiency, cost-effectiveness, and scalability of these processes (Zhang et al., 2022).

Molecular Interaction Studies

  • The examination of halogen bonding in bromobenzoic acid derivatives provides valuable information on the strength and nature of such interactions, offering insights into the design of molecular assemblies and the development of new materials with tailored properties (Raffo et al., 2016).

Safety and Hazards

While specific safety data for “5-Bromo-2-(cyanomethyl)benzoic acid” was not found, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

“5-Bromo-2-(cyanomethyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound could play a significant role in the development of new antidiabetic drugs.

properties

IUPAC Name

5-bromo-2-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-6(3-4-11)8(5-7)9(12)13/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALHJXKXJMDQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Similar procedure as described in example 9B was used, starting from 6-Bromo-indan-1,2-dione 2-oxime and p-Toluenesulfonyl chloride to give 5-Bromo-2-cyanomethyl-benzoic acid. LC-MS: m/e: 238 (M−1).
Name
6-Bromo-indan-1,2-dione 2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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